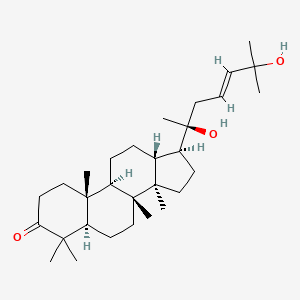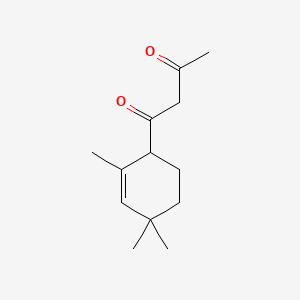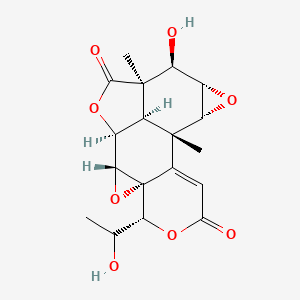
Inumakilactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inumakilactone A is a natural product found in Podocarpus macrophyllus with data available.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure
Inumakilactone has been a subject of structural analysis, revealing insights into its molecular and crystal structure. This foundational research is essential for understanding the compound's chemical properties and potential applications. Godfrey and Waters (1975) identified the structure of bisnorditerpenoid molecule inumakilactone, differing from previously proposed structures in terms of the orientation of the epoxy group on ring B (Godfrey & Waters, 1975).
Isolation and Analysis from Natural Sources
Inumakilactone A, along with other norditerpenoid lactones, has been isolated from natural sources like Podocarpus nakaii seeds. Detailed analyses of spectroscopic data were crucial in determining the structure of these compounds, which is foundational for further research and applications (Chen et al., 2019).
Cytotoxic Activities
Significant research has been conducted on the cytotoxic properties of inumakilactone A and related compounds. Studies have shown that these compounds exhibit potent cytotoxic activities against certain types of cancer cells, such as P388 murine leukemia cells. This suggests a potential application in cancer research and therapy (Sato et al., 2009).
Insecticidal Activity
Inumakilactone A has been found to possess insecticidal properties. A study demonstrated that inumakilactone A, along with other compounds, was toxic to certain predatory insects, suggesting its potential use in pest management and ecological studies (Yasui, 2001).
Eigenschaften
CAS-Nummer |
19885-83-7 |
|---|---|
Produktname |
Inumakilactone A |
Molekularformel |
C18H20O8 |
Molekulargewicht |
364.35 |
InChI |
InChI=1S/C18H20O8/c1-5(19)12-18-6(4-7(20)23-12)16(2)10-8(14(18)26-18)25-15(22)17(10,3)11(21)9-13(16)24-9/h4-5,8-14,19,21H,1-3H3/t5?,8-,9-,10+,11-,12+,13-,14+,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
QGIYLZDWJPBJKS-SGDWFBHCSA-N |
SMILES |
CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



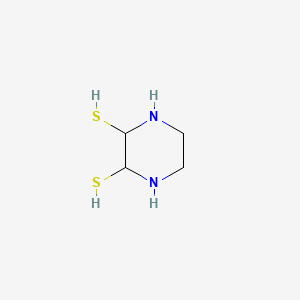
![2H,4H-[1,3]Dioxolo[4,5-e]benzimidazole](/img/structure/B560714.png)
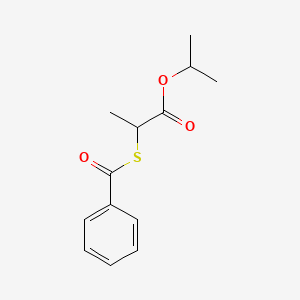
![4,5-Dihydroacenaphtho[5,4-d]thiazole](/img/structure/B560716.png)
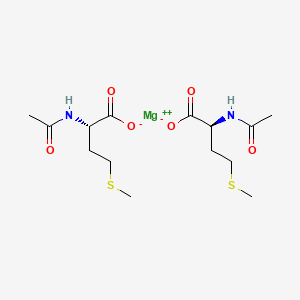
![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)
![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)
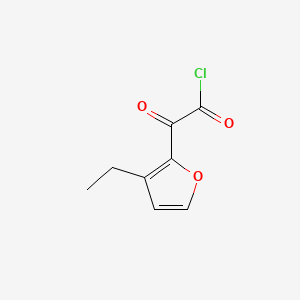
![2h-Furo[3,2-g]indole](/img/structure/B560729.png)

